

Application Notes and Protocols for Cy3-PEG7-TCO Labeling of Proteins

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Compound of Interest

Compound Name: Cy3-PEG7-TCO

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Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics without the need for a cytotoxic copper catalyst. This makes the TCO-tetrazine ligation ideal for a wide range of applications, including live-cell imaging, in vivo studies, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

This document provides detailed protocols for the covalent labeling of proteins with **Cy3-PEG7-TCO**, a fluorescent probe comprising the bright and photostable Cyanine 3 dye, a 7-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive TCO moiety. The described two-step labeling strategy first involves the modification of a target protein with a tetrazine group, followed by the rapid and specific reaction with **Cy3-PEG7-TCO**.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the TCO-tetrazine ligation and the photophysical properties of the Cy3 fluorophore. These values are provided as a reference for experimental design. Actual results may vary depending on the specific protein, reagents, and experimental conditions.

Table 1: Representative Reaction Kinetics of TCO-Tetrazine Ligation

Reactants	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Solvent System
TCO and 3,6-di(2-pyridyl)-s-tetrazine	~2,000	9:1 Methanol/Water
sTCO and 3,6-di(2-pyridyl)-s-tetrazine	>200,000	45:55 Water/Methanol
TCO-antibody and radiolabeled tetrazine	$(13 \pm 0.08) \times 10^3$	PBS, 37°C

Note: The reaction kinetics are highly dependent on the specific structures of the TCO and tetrazine derivatives. sTCO (a strained TCO) exhibits significantly faster kinetics. The PEG7 linker on **Cy3-PEG7-TCO** is designed to ensure high reactivity in aqueous buffers.

Table 2: Photophysical Properties of Cy3-Conjugated Proteins

Property	Value	Conditions
Maximum Excitation Wavelength (λ_{ex})	~550 nm	Aqueous buffer (e.g., PBS, pH 7.4)
Maximum Emission Wavelength (λ_{em})	~570 nm	Aqueous buffer (e.g., PBS, pH 7.4)
Molar Extinction Coefficient (ϵ)	~150,000 $cm^{-1}M^{-1}$	At λ_{ex}
Fluorescence Quantum Yield (Φ)	0.1 - 0.3 (protein-dependent)	Covalently bound to a protein in aqueous solution
Photostability	High	Resistant to photobleaching under typical fluorescence microscopy conditions. [1]

Note: The fluorescence quantum yield of Cy3 can be influenced by its local environment upon conjugation to a protein.[\[2\]](#)[\[3\]](#)

Table 3: Stability of TCO-Protein Conjugates

Condition	Stability
Storage in PBS at 4°C	Excellent stability for extended periods (weeks to months). [4]
Incubation in human serum at 37°C	Prone to gradual isomerization from the reactive trans-isomer to the less reactive cis-isomer, with a reported half-life of approximately 0.67 days for s-TCO conjugated to a monoclonal antibody. [4]
Presence of high thiol concentrations	Can promote isomerization to the cis-isomer.

Experimental Protocols

This section provides detailed methodologies for a two-step protein labeling procedure using **Cy3-PEG7-TCO**. The first protocol describes the introduction of a tetrazine moiety onto the target protein, and the second protocol details the subsequent ligation with **Cy3-PEG7-TCO**.

Protocol 1: Modification of Target Protein with a Tetrazine Moiety

This protocol utilizes a tetrazine-NHS ester to modify primary amines (e.g., lysine residues) on the protein of interest.

Materials:

- Protein of interest (1-5 mg/mL)
- Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
- Tetrazine-PEGn-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (1 M Tris-HCl, pH 8.0)

- Desalting spin column or dialysis equipment

Procedure:

- Protein Preparation:
 - Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis against the recommended amine-free buffer.
- Prepare Tetrazine-NHS Ester Stock Solution:
 - Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the 10 mM Tetrazine-NHS ester stock solution to the protein solution.
 - Incubate the reaction for 1 hour at room temperature with gentle mixing.
- Quench Reaction:
 - To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove excess, unreacted Tetrazine-NHS ester and quenching buffer by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). Alternatively, dialysis can be used.
- Characterization (Optional but Recommended):

- Determine the degree of labeling (DOL), i.e., the number of tetrazine molecules per protein, using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

Protocol 2: Labeling of Tetrazine-Modified Protein with Cy3-PEG7-TCO

This protocol describes the bioorthogonal reaction between the tetrazine-functionalized protein and **Cy3-PEG7-TCO**.

Materials:

- Tetrazine-modified protein (from Protocol 1)
- **Cy3-PEG7-TCO**
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF
- Desalting spin column or size-exclusion chromatography (SEC) system

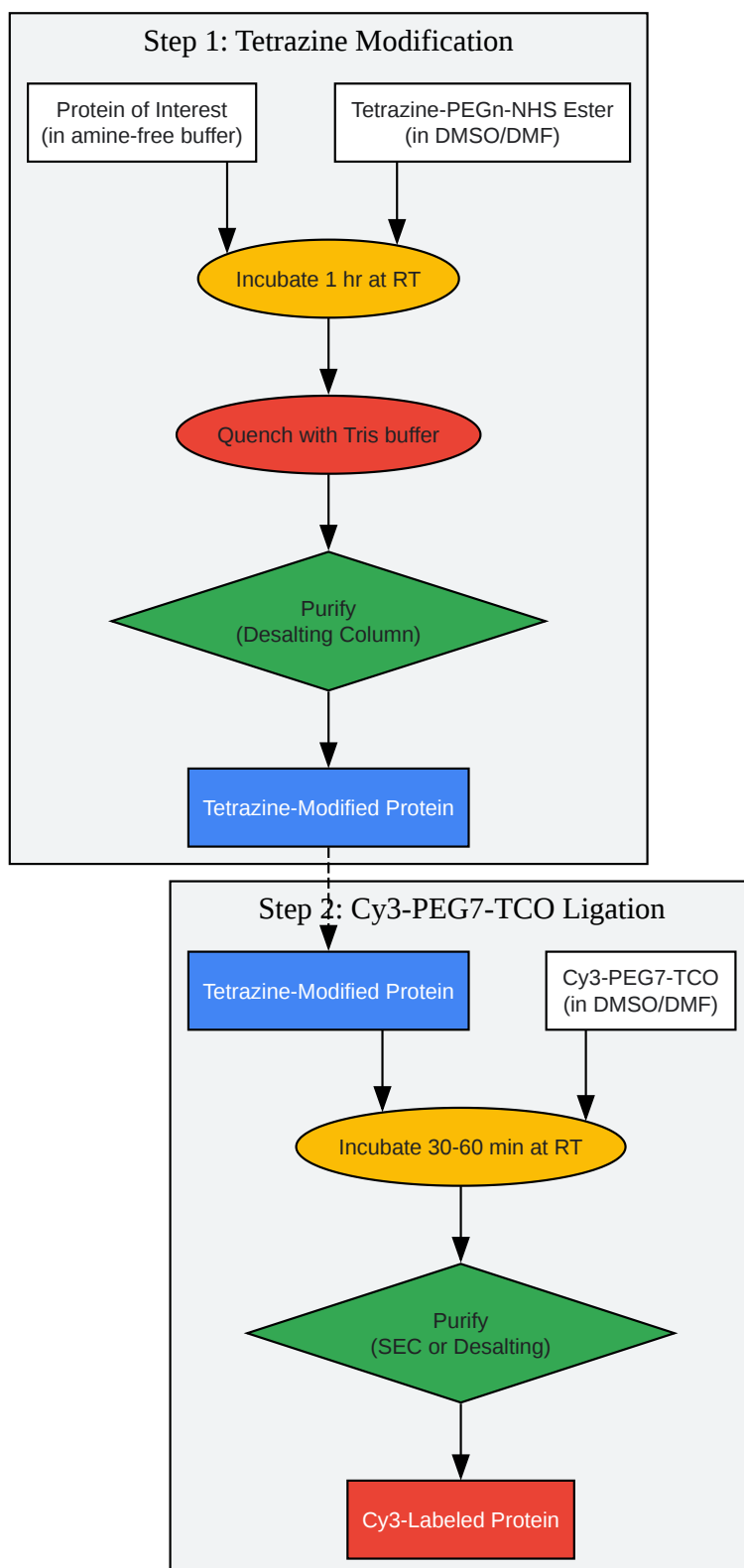
Procedure:

- Prepare **Cy3-PEG7-TCO** Stock Solution:
 - Dissolve the **Cy3-PEG7-TCO** in anhydrous DMSO or DMF to a concentration of 1-5 mM.
- Ligation Reaction:
 - To the tetrazine-modified protein in the reaction buffer, add a 1.5- to 5-fold molar excess of the **Cy3-PEG7-TCO** stock solution.
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification:

- Remove excess, unreacted **Cy3-PEG7-TCO** using a desalting spin column or, for higher purity, a size-exclusion chromatography (SEC) system.
- Characterization:
 - Determine the final concentration of the labeled protein using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm (correcting for the absorbance of Cy3 at this wavelength).
 - Determine the concentration of Cy3 by measuring the absorbance at ~550 nm using the molar extinction coefficient of Cy3 ($\sim 150,000 \text{ cm}^{-1}\text{M}^{-1}$).
 - Calculate the final degree of labeling (DOL).

Visualizations of Workflows and Signaling Pathways

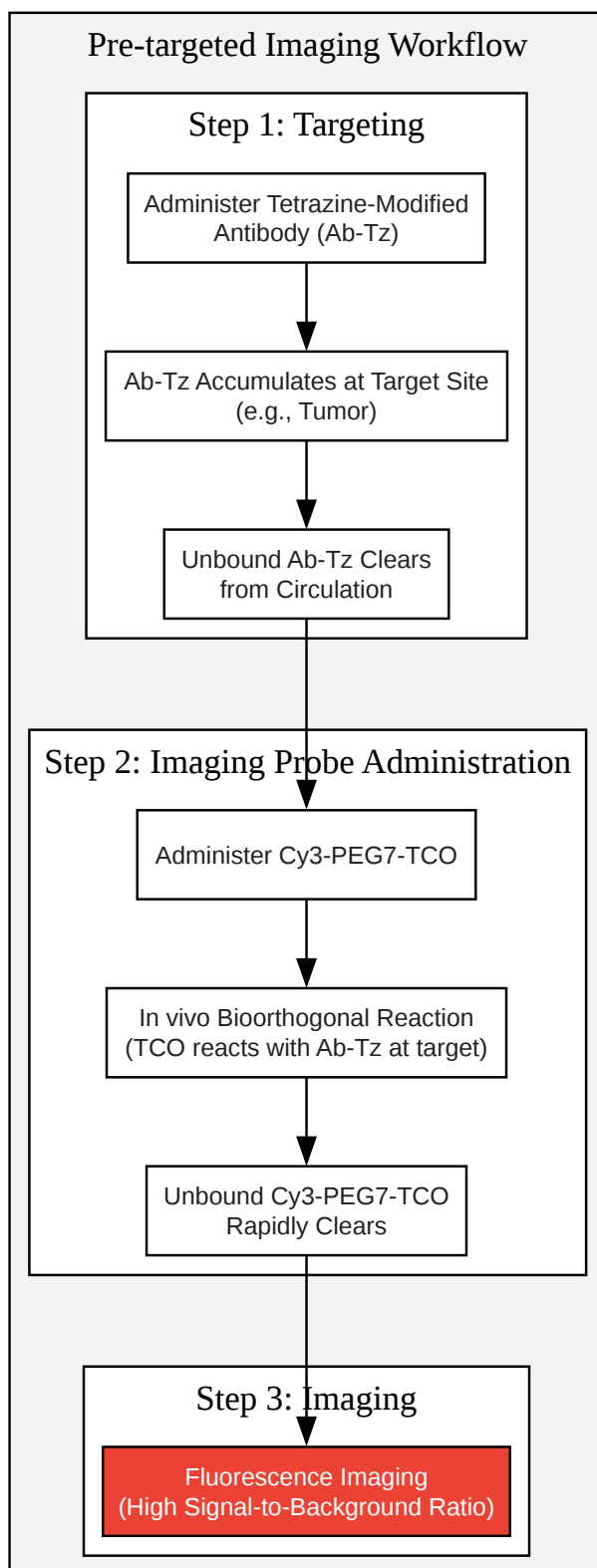
Experimental Workflow: Two-Step Protein Labeling



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Caption: Workflow for the two-step labeling of a protein with **Cy3-PEG7-TCO**.

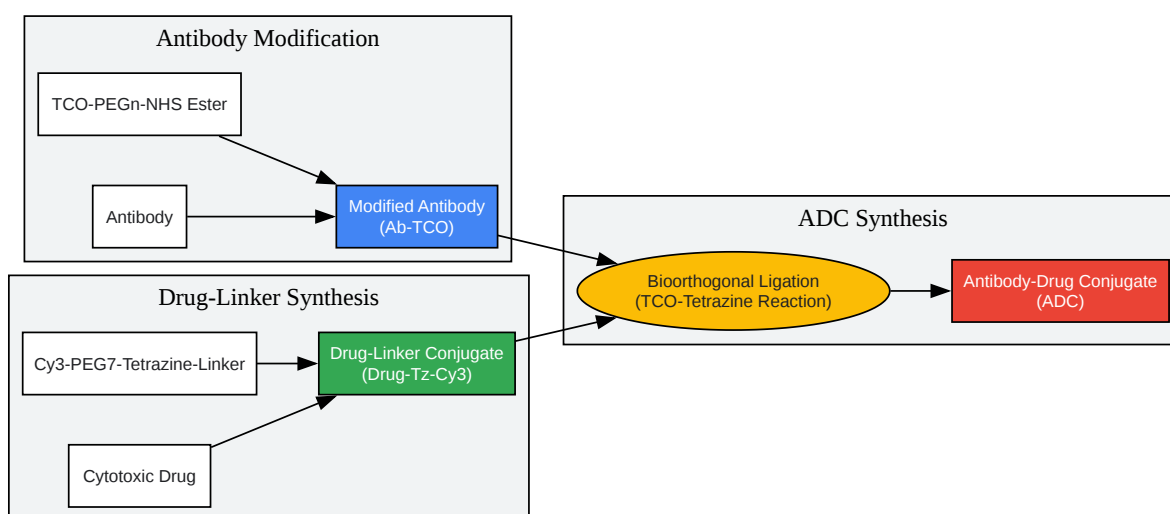
Application Workflow: Pre-targeted Imaging



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Caption: Workflow for pre-targeted in vivo imaging using a tetrazine-modified antibody and Cy3-PEG7-TCO.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis



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Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using TCO-tetrazine ligation.

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